

N-(2-Hydroxyethyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Hydroxyethyl)acetamide**

Cat. No.: **B093306**

[Get Quote](#)

CAS Number: 142-26-7

An In-depth Technical Resource for Scientists and Drug Development Professionals

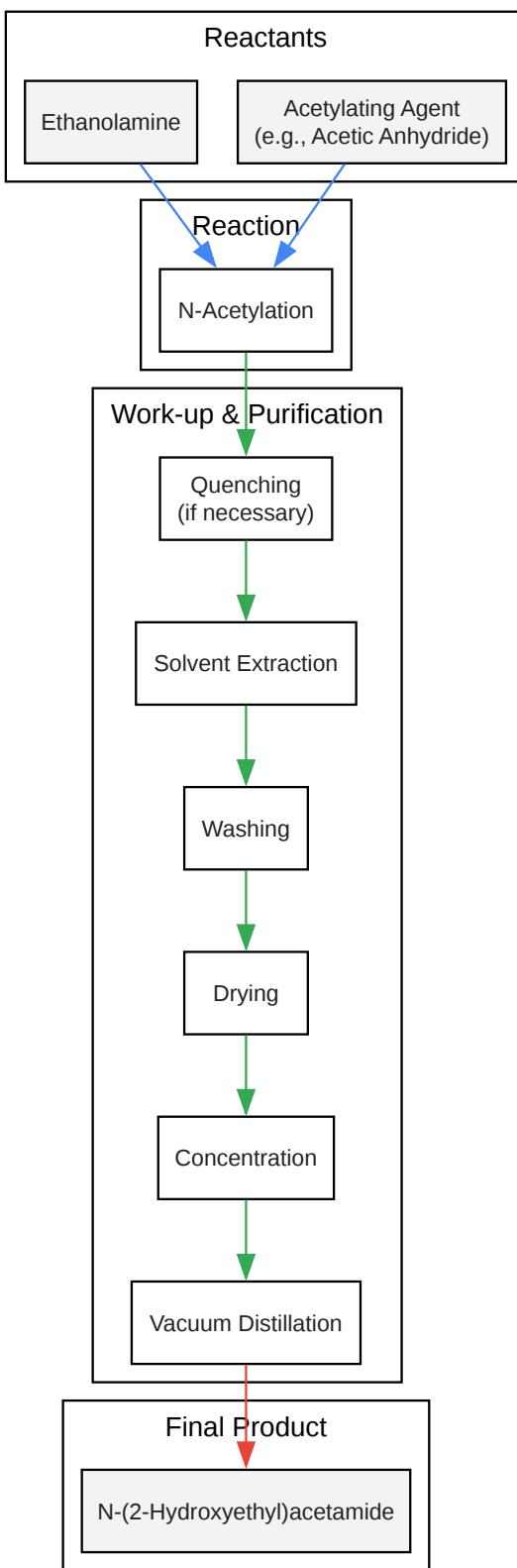
Introduction

N-(2-Hydroxyethyl)acetamide, also known as Acetamide MEA, is a versatile organic compound with the CAS number 142-26-7. It is a member of the ethanolamines class, specifically 2-aminoethanol where one of the amino hydrogens is substituted by an acetyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data, tailored for researchers, scientists, and professionals in drug development. Its hygroscopic nature makes it a valuable humectant in various formulations.

Physicochemical Properties

N-(2-Hydroxyethyl)acetamide is a clear, viscous, white to pale yellow liquid at room temperature.^[1] It is highly soluble in water.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-(2-Hydroxyethyl)acetamide**


Property	Value	Source(s)
Molecular Formula	C4H9NO2	[2][3][4]
Molecular Weight	103.12 g/mol	[2][3][4]
CAS Number	142-26-7	[2][3][4]
Appearance	Clear viscous white to yellow liquid	[1]
Melting Point	15.8 °C	[1][5]
Boiling Point	135-137 °C at 3 mmHg; 151-155 °C at 5 mmHg	[1][5]
Density	1.11 - 1.12 g/mL at 25 °C	[1][5]
Refractive Index (n ₂₀ /D)	1.472	[2][5]
Water Solubility	Soluble	[1]
logP	-1.1 to -1.37	[2][6]
Flash Point	177 °C (350 °F)	[1]

Synthesis and Purification

The primary synthetic route to **N-(2-Hydroxyethyl)acetamide** involves the N-acetylation of ethanolamine. This can be achieved through several methods, with the reaction of ethanolamine with acetic anhydride or an acetic acid ester being common.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **N-(2-Hydroxyethyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **N-(2-Hydroxyethyl)acetamide**.

Experimental Protocol: Synthesis via Acetylation of Ethanolamine

The following is a representative protocol for the synthesis of **N-(2-Hydroxyethyl)acetamide**.

Note: This is a generalized procedure and may require optimization.

Materials:

- Ethanolamine
- Acetic Anhydride
- Dichloromethane (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethanolamine (1.0 equivalent) in the chosen anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.0-1.1 equivalents) dropwise to the cooled solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle with a stirrer
- Thermometer

Procedure:

- Assemble the short-path distillation apparatus and ensure all joints are properly sealed.
- Place the crude **N-(2-Hydroxyethyl)acetamide** in the distillation flask.
- Slowly apply vacuum to the system.
- Gradually heat the distillation flask while stirring.
- Collect the fraction that distills at the appropriate temperature and pressure (e.g., 135-137 °C at 3 mmHg or 151-155 °C at 5 mmHg).[1][5]
- The purified **N-(2-Hydroxyethyl)acetamide** will be collected in the receiving flask as a clear, viscous liquid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum with peak assignments for **N-(2-Hydroxyethyl)acetamide** is not readily available, the expected chemical shifts can be predicted based on its structure and data for similar compounds.

- ^1H NMR:

- -CH₃ (acetyl group): A singlet is expected around δ 2.0 ppm.
- -NH- (amide proton): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
- -CH₂-N-: A triplet is expected around δ 3.3-3.5 ppm.
- -CH₂-O-: A triplet is expected around δ 3.6-3.8 ppm.
- -OH (hydroxyl proton): A broad singlet is expected, with a chemical shift that is highly variable depending on solvent and concentration.

- ^{13}C NMR:

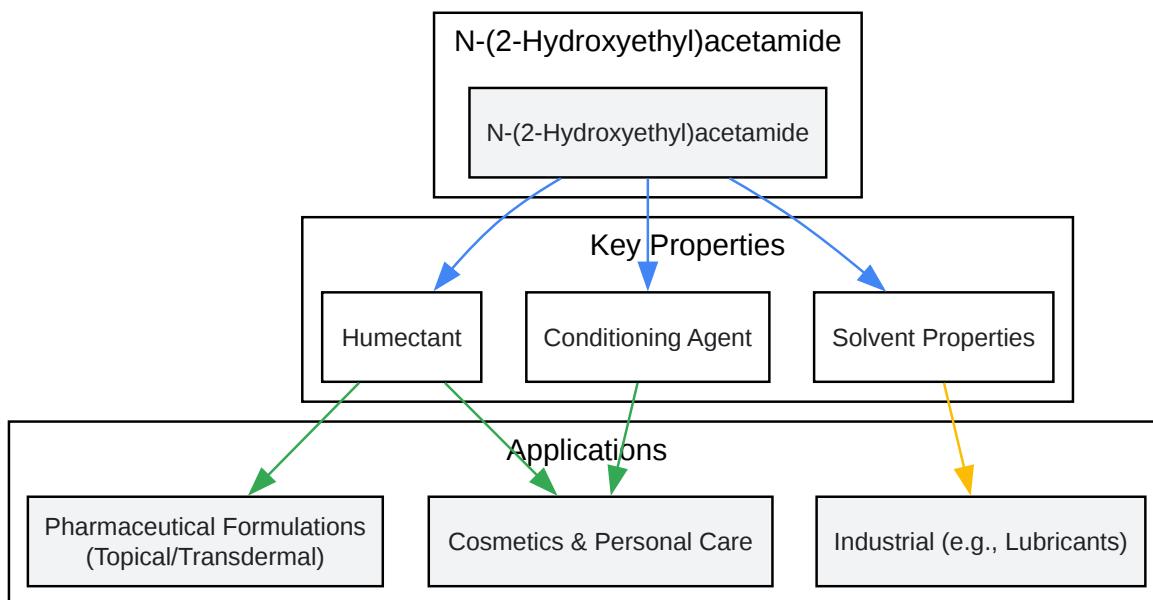
- -CH₃ (acetyl group): A signal is expected around δ 23 ppm.
- -CH₂-N-: A signal is expected around δ 42 ppm.
- -CH₂-O-: A signal is expected around δ 61 ppm.
- C=O (amide carbonyl): A signal is expected around δ 172 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **N-(2-Hydroxyethyl)acetamide** will show characteristic absorptions for its functional groups.

Table 2: Characteristic IR Absorptions for **N-(2-Hydroxyethyl)acetamide**

Wavenumber (cm ⁻¹)	Bond	Functional Group
3550-3200 (strong, broad)	O-H stretch	Alcohol (H-bonded)
3400-3250 (medium)	N-H stretch	Secondary Amide
2950-2850 (medium)	C-H stretch	Alkyl
1650-1630 (strong)	C=O stretch	Amide (Amide I band)
1550-1510 (medium)	N-H bend	Amide (Amide II band)
1320-1000 (strong)	C-O stretch	Alcohol


Mass Spectrometry (MS)

The electron ionization mass spectrum of **N-(2-Hydroxyethyl)acetamide** will exhibit a molecular ion peak (M^+) at $m/z = 103$.^[7] Common fragmentation patterns for amides and alcohols can be expected. Alpha-cleavage adjacent to the carbonyl group and the hydroxyl group are likely fragmentation pathways. A significant peak may be observed at m/z 44, corresponding to the $[\text{CH}_2=\text{NH}-\text{CH}_2\text{OH}]^+$ fragment resulting from McLafferty rearrangement, and at m/z 60 from cleavage of the C-N bond.

Applications in Research and Drug Development

The primary application of **N-(2-Hydroxyethyl)acetamide** is as a humectant and conditioning agent, particularly in the cosmetics and personal care industries.^[1] Its ability to attract and retain moisture makes it a useful excipient in topical and transdermal drug delivery systems to enhance skin hydration and potentially improve drug penetration.

Applications Overview

[Click to download full resolution via product page](#)

Caption: Key Properties and Applications of **N-(2-Hydroxyethyl)acetamide**.

While direct biological activity of **N-(2-Hydroxyethyl)acetamide** is not extensively documented, its structural motifs are present in various biologically active molecules. Its potential as a building block for the synthesis of novel pharmaceutical compounds remains an area for exploration. There is some suggestion that N-acetylethanolamine may have potential neuroprotective effects, though further research is required to substantiate this.[8]

Safety and Toxicology

N-(2-Hydroxyethyl)acetamide is considered to have low acute toxicity. However, it can be irritating to the skin, eyes, and respiratory system.[1]

Table 3: Toxicological Data for **N-(2-Hydroxyethyl)acetamide**

Test	Species	Route	Value	Source(s)
LD50	Rat	Oral	26950 mg/kg	[9]
LD50	Rabbit	Dermal	>20 mL/kg	[9]
Skin Irritation	Rabbit	Dermal	Irritating	[1][9]
Eye Irritation	Rabbit	Ocular	Risk of serious damage to eyes	[1][9]

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Use in a well-ventilated area or under a fume hood.
- Avoid contact with skin, eyes, and clothing.
- In case of contact, rinse the affected area immediately with plenty of water.[\[1\]](#)

Conclusion

N-(2-Hydroxyethyl)acetamide (CAS 142-26-7) is a well-characterized compound with established physicochemical properties and primary applications as a humectant and conditioning agent. Its synthesis is straightforward, typically involving the N-acetylation of ethanolamine. While its direct biological activity is not extensively studied, its properties as an excipient make it relevant to pharmaceutical formulation, particularly for topical and transdermal applications. This technical guide provides a foundational resource for researchers and professionals working with this versatile compound. Further investigation into its potential biological effects and applications in drug delivery systems is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. N-(2-Hydroxyethyl)acetamide | SIELC Technologies [sielc.com]
- 3. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. :: Environmental Analysis Health and Toxicology [eaht.org]
- 6. echemi.com [echemi.com]
- 7. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. N-(2-Hydroxyethyl)acetamide | CAS#:142-26-7 | Chemsoc [chemsrc.com]
- To cite this document: BenchChem. [N-(2-Hydroxyethyl)acetamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093306#n-2-hydroxyethyl-acetamide-cas-number-142-26-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com